2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol
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Overview
Description
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol is an organic compound that features a thiophene ring substituted with a boronate ester and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated thiophene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The boronate ester can be reduced to form a boronic acid.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as bromine or iodine can be used under acidic conditions.
Major Products
Oxidation: Formation of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol has several scientific research applications:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can undergo transesterification, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- **2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- **4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- **2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol is unique due to the combination of a thiophene ring with a boronate ester and a hydroxyl group. This combination provides a unique set of reactivity and stability, making it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C13H21BO3S |
---|---|
Molecular Weight |
268.2 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H21BO3S/c1-11(2,15)9-7-8-10(18-9)14-16-12(3,4)13(5,6)17-14/h7-8,15H,1-6H3 |
InChI Key |
PVAOEZZSOCRZLF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(C)(C)O |
Origin of Product |
United States |
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